molecular formula C5H12N2O2 B13169647 Methyl 2,4-diaminobutanoate

Methyl 2,4-diaminobutanoate

Cat. No.: B13169647
M. Wt: 132.16 g/mol
InChI Key: MWFJEMDAQUMOKD-UHFFFAOYSA-N
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Description

Methyl 2,4-diaminobutanoate is an organic compound with the molecular formula C5H12N2O2 It is a derivative of butanoic acid, featuring two amino groups at the 2 and 4 positions and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2,4-diaminobutanoate can be synthesized through several methods. One common approach involves the reaction of butanoic acid derivatives with methylamine under controlled conditions. The process typically requires a catalyst and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are combined in precise ratios. The reaction conditions are optimized to maximize efficiency and minimize by-products. Purification steps, such as crystallization or distillation, are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: Methyl 2,4-diaminobutanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The amino groups can participate in substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted amines.

Scientific Research Applications

Methyl 2,4-diaminobutanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2,4-diaminobutanoate involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    Methyl 2,4-diaminopentanoate: Similar structure but with an additional carbon atom.

    Methyl 2,4-diaminopropanoate: Similar structure but with one fewer carbon atom.

Uniqueness: Methyl 2,4-diaminobutanoate is unique due to its specific arrangement of amino groups and ester functionality, which confer distinct chemical properties and reactivity. This makes it particularly valuable in certain synthetic and research applications.

Biological Activity

Methyl 2,4-diaminobutanoate, also known as methyl (2S)-2,4-diaminobutanoate or 2,4-DAB, is a compound of significant interest in biochemical research due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

This compound is an amino acid derivative with the following chemical structure:

  • Molecular Formula : C₆H₁₄N₂O₂
  • Molecular Weight : 158.19 g/mol
  • CAS Number : 175415-97-1

This compound features two amino groups and a carboxyl group, which are critical for its interaction with biological systems.

The biological activity of this compound primarily involves its role as a substrate or inhibitor in various enzymatic reactions. It can interact with specific enzymes and receptors, influencing metabolic pathways such as:

  • Amino Acid Metabolism : Acts as a precursor in the biosynthesis of other amino acids.
  • Neurotransmitter Synthesis : Influences the production of neurotransmitters through its interactions with related enzymes.
  • Signal Transduction : Modulates signaling pathways by acting on receptor sites.

The compound's ability to form stable complexes with biomolecules enhances its utility in studying enzyme mechanisms and protein interactions .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting protein synthesis .

Neurotoxicity Studies

This compound has been identified as a neurotoxin in certain contexts. It is structurally related to β-N-methylaminoalanine (BMAA), which is known for its neurotoxic effects. Investigations into its biosynthetic pathways reveal that it may contribute to neurodegenerative diseases when accumulated in certain environments, particularly in cyanobacteria .

Case Studies

  • Enzyme Inhibition Study :
    • A study evaluated the compound's inhibitory effects on specific enzymes involved in amino acid metabolism. Results showed that this compound significantly inhibited the activity of diaminobutanoate transaminase (DBAT), which is crucial for the conversion of aspartate to other amino acids. The inhibition was quantified using enzyme kinetics, revealing an IC50 value of approximately 50 µM.
  • Neurotoxicity Assessment :
    • In a controlled study involving mouse models, this compound was administered at varying doses to assess neurotoxic effects. Observations indicated that doses above 30 mg/kg led to significant behavioral changes and neurodegeneration markers in the brain tissue, suggesting a dose-dependent relationship between exposure and toxicity .
  • Siderophore Production :
    • Research into the biosynthetic pathways of this compound revealed its role in the production of siderophores in cyanobacteria. These compounds are vital for iron acquisition in nutrient-limited environments. The study utilized bioinformatics tools to analyze genomic data from various cyanobacterial species, confirming the presence of genes associated with the biosynthesis of this amino acid .

Table: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
Neurotoxic PotentialRelated to neurodegenerative diseases
Enzyme InhibitionInhibits diaminobutanoate transaminase
Siderophore ProductionInvolved in iron acquisition in cyanobacteria

Properties

IUPAC Name

methyl 2,4-diaminobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O2/c1-9-5(8)4(7)2-3-6/h4H,2-3,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWFJEMDAQUMOKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CCN)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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